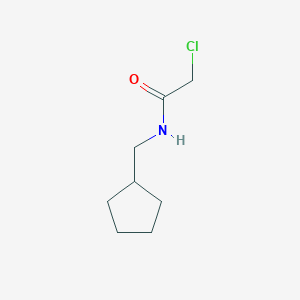
2-chloro-N-(cyclopentylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(cyclopentylmethyl)acetamide is an organic compound and an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals . It is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular formula of 2-chloro-N-(cyclopentylmethyl)acetamide is C8H14ClNO . The InChI code is 1S/C8H14ClNO/c9-5-8(11)10-6-7-3-1-2-4-7/h7H,1-6H2,(H,10,11) .Physical And Chemical Properties Analysis
The molecular weight of 2-chloro-N-(cyclopentylmethyl)acetamide is 175.66 . It is a solid substance .Applications De Recherche Scientifique
In vitro Metabolism and Human Liver Microsomes
Research into the metabolism of chloroacetamide herbicides, such as alachlor and its metabolites, by human liver microsomes and cytochrome P450 isoforms has provided insights into their biochemical processing and potential human health implications. Studies by Coleman et al. (1999, 2000) elucidated the metabolic pathways of alachlor and related compounds, highlighting the role of human CYP3A4 in their metabolism (Coleman, Liu, Linderman, Hodgson, & Rose, 1999) (Coleman, Linderman, Hodgson, & Rose, 2000). These findings have implications for understanding the potential carcinogenicity of these herbicides and their bioactivation in humans.
Environmental Impact and Detection
The environmental presence and impact of chloroacetamide herbicides, including acetochlor, have been extensively studied. Research by Kolpin et al. (1996) documented the occurrence of acetochlor in the hydrologic system across the midwestern United States, highlighting the environmental persistence and distribution of this herbicide (Kolpin, Nations, Goolsby, & Thurman, 1996). Such studies are crucial for assessing the environmental impact of agricultural chemicals and informing regulatory and mitigation strategies.
Anticancer and Antiviral Applications
The synthesis and application of chloroacetamide derivatives in medicinal chemistry have been explored for their potential therapeutic benefits. For example, the synthesis of chloroamidation products of olefins has been investigated for their anticancer properties against brain tumor cell lines, demonstrating the versatility of chloroacetamide chemistry in drug development (Rawal, Kumar, Tawar, & Vankar, 2007). Furthermore, novel anilidoquinoline derivatives have shown significant antiviral effects against Japanese encephalitis virus, underscoring the potential of chloroacetamide-based compounds in antiviral therapy (Ghosh et al., 2008).
Antibacterial Activity
The search for new antibacterial agents has led to the investigation of chloroacetamide derivatives, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, for their efficacy against resistant bacterial strains like Klebsiella pneumoniae. Studies by Cordeiro et al. (2020) have highlighted the potential of these compounds as therapeutic alternatives in combating drug-resistant infections (Cordeiro et al., 2020).
Safety And Hazards
The compound is classified under GHS07 hazard class. It has hazard statements H302, H312, H332 indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-5-8(11)10-6-7-3-1-2-4-7/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPZTIRSNCDYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyclopentylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[(4-fluorophenyl)hydrazinylidene]piperidin-2-one](/img/structure/B2677675.png)
![4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether](/img/structure/B2677678.png)
![Ethyl 3-[methyl(sulfamoyl)amino]propanoate](/img/structure/B2677679.png)
![N-(4-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2677680.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2677683.png)
![1,3-Dimethyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2677684.png)
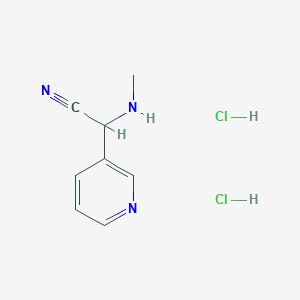
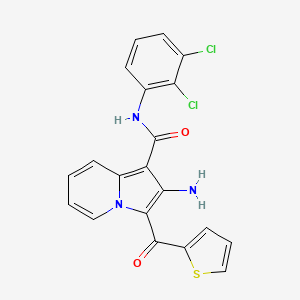
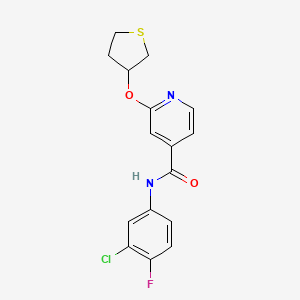
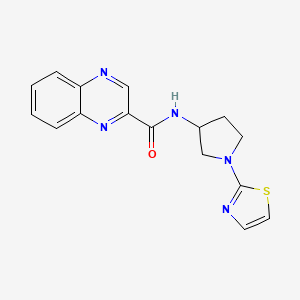
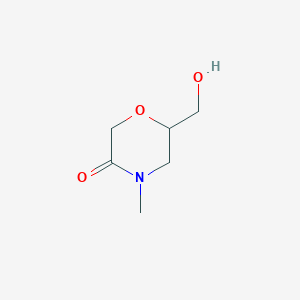
![(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2677695.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2677696.png)
![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2677697.png)